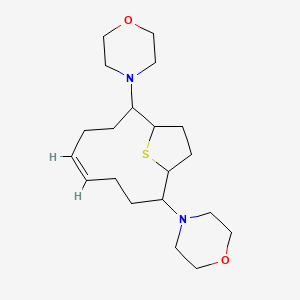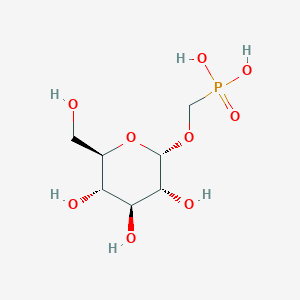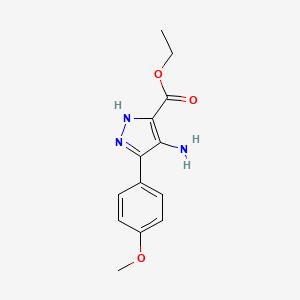
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(322)nonane is a complex organic compound with a unique structure that includes a fluorinated dibenzothiophene moiety and a diazabicyclo nonane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Dibenzothiophene Core: The dibenzothiophene core can be synthesized through a series of reactions involving the cyclization of biphenyl derivatives with sulfur sources.
Fluorination: Introduction of the fluorine atom is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Oxidation: The dibenzothiophene is oxidized to its dioxide form using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Formation of the Diazabicyclo Nonane Ring: The final step involves the formation of the diazabicyclo nonane ring through a cyclization reaction, often using amine precursors and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorinated dibenzothiophene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of reduced thiophene compounds.
Aplicaciones Científicas De Investigación
4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated dibenzothiophene moiety may enhance binding affinity through halogen bonding, while the diazabicyclo nonane ring provides structural rigidity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(6-Chloro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a chlorine atom instead of fluorine.
4-(6-Bromo-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane: Similar structure with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(6-Fluoro-5,5-dioxido-3-dibenzothienyl)-1,4-diazabicyclo(3.2.2)nonane imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. These properties can enhance its performance in various applications, making it a compound of significant interest in scientific research.
Propiedades
Número CAS |
1456878-22-0 |
|---|---|
Fórmula molecular |
C19H19FN2O2S |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
3-(1,4-diazabicyclo[3.2.2]nonan-4-yl)-6-fluorodibenzothiophene 5,5-dioxide |
InChI |
InChI=1S/C19H19FN2O2S/c20-17-3-1-2-16-15-5-4-14(12-18(15)25(23,24)19(16)17)22-11-10-21-8-6-13(22)7-9-21/h1-5,12-13H,6-11H2 |
Clave InChI |
JIGWWGDIEUWCOR-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1N(CC2)C3=CC4=C(C=C3)C5=C(S4(=O)=O)C(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



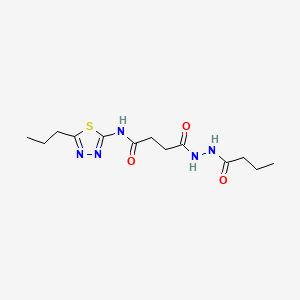
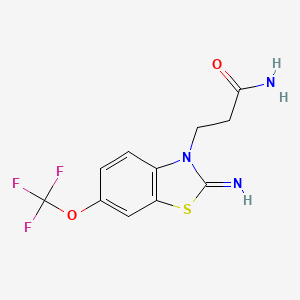
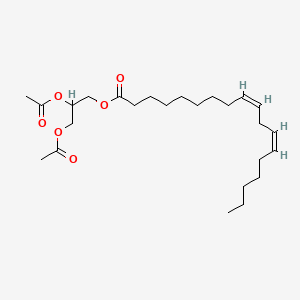
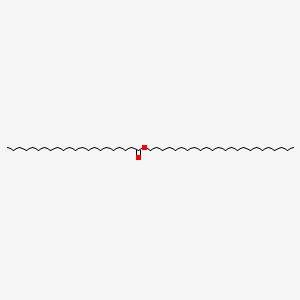

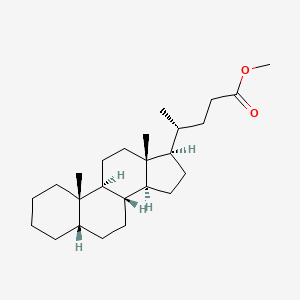
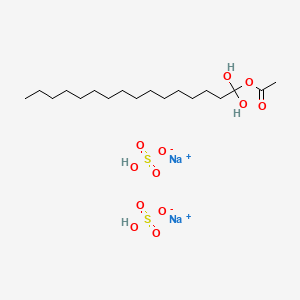

![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

